Methyl 2-(4-bromophenyl)-3-methylbutanoate
Overview
Description
Methyl 2-(4-bromophenyl)-3-methylbutanoate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylbutanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromophenyl)-3-methylbutanoate typically involves the esterification of 2-(4-bromophenyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the bromine with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-(4-bromophenyl)-3-methylbutanoic acid.
Reduction: 2-(4-bromophenyl)-3-methylbutanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-bromophenyl)-3-methylbutanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving esterases and other related enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Methyl 2-(4-bromophenyl)-3-methylbutanoate exerts its effects depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active acid form, which can then interact with various molecular targets. The bromine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Methyl 2-(4-chlorophenyl)-3-methylbutanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(4-fluorophenyl)-3-methylbutanoate: Contains a fluorine atom in place of bromine.
Methyl 2-(4-iodophenyl)-3-methylbutanoate: Iodine atom replaces bromine.
Uniqueness: Methyl 2-(4-bromophenyl)-3-methylbutanoate is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution reactions compared to its chloro, fluoro, and iodo counterparts. This makes it a versatile intermediate in organic synthesis, offering more options for chemical modifications.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCKHQQSBKSPKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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